1,4-Bis(4-fluorobenzoyl)benzene
Overview
Description
1,4-Bis(4-fluorobenzoyl)benzene is an aromatic compound that belongs to the class of organic compounds known as benzophenones. It is characterized by the presence of two 4-fluorobenzoyl groups attached to a central benzene ring. This compound is known for its nucleophilic properties and is used as a monomer in the synthesis of high-performance polymers .
Mechanism of Action
Target of Action
1,4-Bis(4-fluorobenzoyl)benzene is a monomer that belongs to the class of aromatic compounds
Mode of Action
This compound has been shown to be a nucleophilic compound . Nucleophilic compounds are substances that donate an electron pair to an electrophile to form a chemical bond in a reaction. They are often involved in the formation of new bonds.
Biochemical Pathways
This compound is used as a building block in the synthesis of various polymers . For instance, it polymerizes with 4,4′-isopropylidenediphenol (bisphenol-A) in the presence of N-methyl-2-pyrrolidinone (solvent) to afford high molecular weight polymers . It was also used for the synthesis of sulfonated poly(aryl ether ketone)s (SPAEK) copolymers by aromatic nucleophilic polycondensation .
Result of Action
The result of the action of this compound is the formation of high molecular weight polymers when it polymerizes with bisphenol-A . These polymers have various applications in different industries.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a solvent like N-methyl-2-pyrrolidinone is necessary for it to polymerize with bisphenol-A . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-fluorobenzoyl)benzene is typically synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of terephthaloyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride or aluminum bromide. The reaction is carried out at temperatures ranging from 25°C to 68°C .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route. The reaction is optimized for high yield and purity by carefully controlling the reaction temperature and the rate of addition of the catalyst. The use of aluminum chloride as a catalyst is preferred due to its cost-effectiveness and well-studied toxicological properties .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-fluorobenzoyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzoyl groups can be substituted by nucleophiles.
Polymerization: It can polymerize with compounds like bisphenol-A to form high molecular weight polymers.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Polymerization: The polymerization reaction is often carried out in the presence of a solvent like N-methyl-2-pyrrolidinone.
Major Products
Nucleophilic substitution: Substituted benzophenones.
Polymerization: High-performance polymers such as poly(aryl ether ketone)s.
Scientific Research Applications
1,4-Bis(4-fluorobenzoyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance plastics and materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluorobenzoyl)benzene: Similar structure but with the benzoyl groups in the 1,3-positions.
4,4’-Difluorobenzophenone: Contains two fluorine atoms on the benzophenone structure.
4-Fluorobenzophenone: Contains a single fluorine atom on the benzophenone structure.
Uniqueness
1,4-Bis(4-fluorobenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct nucleophilic properties and makes it particularly suitable for the synthesis of high-performance polymers. Its ability to form stable adducts with electrophiles also sets it apart from other similar compounds .
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNTLUXOZPFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600717 | |
Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68418-51-9 | |
Record name | 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68418-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4'-Bis(4-fluorobenzoyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068418519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.